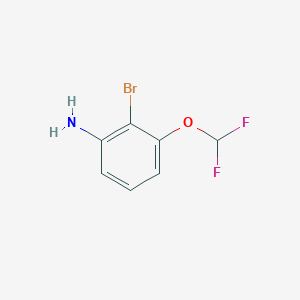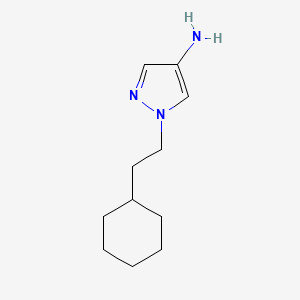
1-(2-cyclohexylethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclohexylethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclohexylethyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine typically involves the reaction of 2-cyclohexylethylamine with 4-chloropyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-Cyclohexylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is investigated for its potential as a ligand in enzyme assays and receptor binding studies. Its ability to interact with specific biological targets makes it a useful tool in biochemical research.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Studies have explored its activity against various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Cyclohexylethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol: This compound differs by the presence of a hydroxyl group instead of an amino group. It has similar structural properties but may exhibit different reactivity and biological activity.
2-Cyclohexylethyl α-d-Mannopyranoside: Although structurally different, this compound shares the cyclohexylethyl group. It is used in different applications, such as carbohydrate chemistry and enzymology.
N,N′-Bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b′]dithiophene Diimides: These compounds contain the cyclohexylethyl group and are used in organic electronics and materials science.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the cyclohexylethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h8-10H,1-7,12H2 |
InChI Key |
RWGPIRHSBIUUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



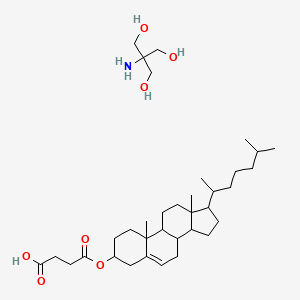


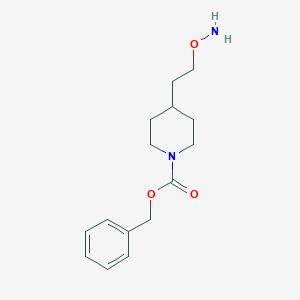
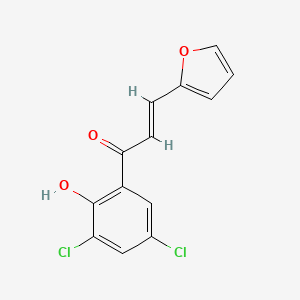
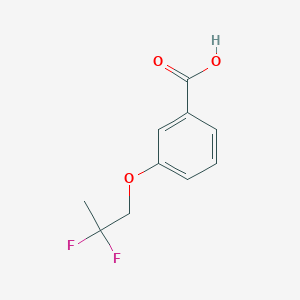

![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
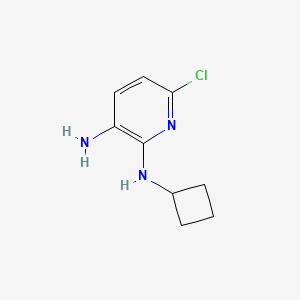
![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)
